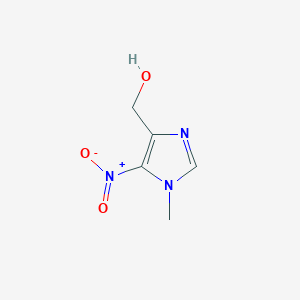
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C5H7N3O3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1-methyl-4-nitroimidazole-5-carboxylic acid. The reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Another method involves the reaction of 1-methylimidazole with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction leads to the formation of the desired product through a nucleophilic addition mechanism .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce aminoimidazoles.
Applications De Recherche Scientifique
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
Mécanisme D'action
The mechanism of action of (1-Methyl-5-nitro-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-nitro-2-hydroxymethylimidazole: Similar in structure but with a hydroxymethyl group at position 2 instead of 4.
1-Methyl-4-nitroimidazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
(1-Methyl-5-nitro-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at position 4 allows for unique reactivity and interactions compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
(1-methyl-5-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-3-6-4(2-9)5(7)8(10)11/h3,9H,2H2,1H3 |
Clé InChI |
SKVAUNALSOBRHA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


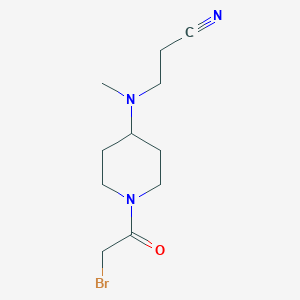

![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
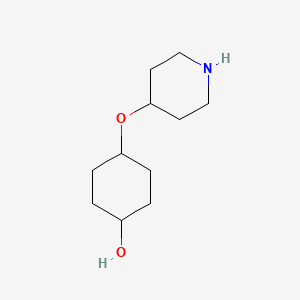
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

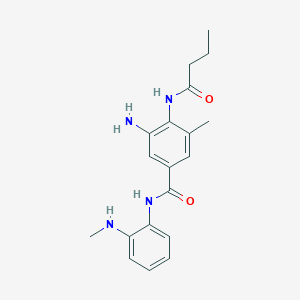
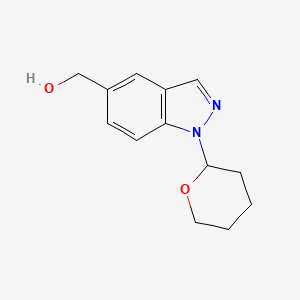

![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
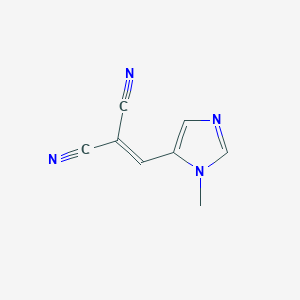
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


